
Octadecylcarbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecylcarbamic acid, also known as carbamic acid, octadecyl ester, is an organic compound with the molecular formula C₁₉H₃₉NO₂. It is a derivative of carbamic acid where the hydrogen atom is replaced by an octadecyl group. This compound is known for its long carbon chain, which imparts unique physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octadecylcarbamic acid can be synthesized through the reaction of octadecylamine with phosgene or its derivatives. The reaction typically involves the following steps:
Reaction with Phosgene: Octadecylamine reacts with phosgene (COCl₂) to form octadecyl isocyanate.
Hydrolysis: The octadecyl isocyanate is then hydrolyzed to form this compound.
The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Purification of octadecylamine and phosgene.
Reaction Control: Maintaining optimal temperature and pressure conditions.
Product Isolation: Using techniques such as distillation or crystallization to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Octadecylcarbamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form esters or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of octadecylamide or octadecylnitrile.
Reduction: Formation of octadecylamine.
Substitution: Formation of octadecyl esters or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Octadecylcarbamic acid has diverse applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of lubricants, coatings, and plasticizers.
Wirkmechanismus
The mechanism of action of octadecylcarbamic acid involves its interaction with various molecular targets. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems where it facilitates the transport of therapeutic agents across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexadecylcarbamic acid: Similar structure but with a shorter carbon chain.
Dodecylcarbamic acid: Even shorter carbon chain, leading to different physical properties.
Octylcarbamic acid: Shortest among the listed, with distinct solubility and reactivity.
Uniqueness
Octadecylcarbamic acid is unique due to its long carbon chain, which imparts higher hydrophobicity and stability compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring long-lasting and stable interactions with hydrophobic environments.
Eigenschaften
CAS-Nummer |
66216-81-7 |
|---|---|
Molekularformel |
C19H39NO2 |
Molekulargewicht |
313.5 g/mol |
IUPAC-Name |
octadecylcarbamic acid |
InChI |
InChI=1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19(21)22/h20H,2-18H2,1H3,(H,21,22) |
InChI-Schlüssel |
BXXLBMBLLVIOKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


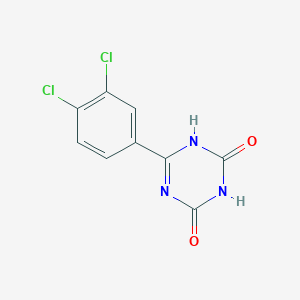
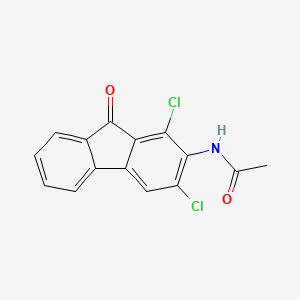
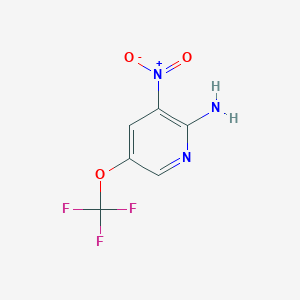

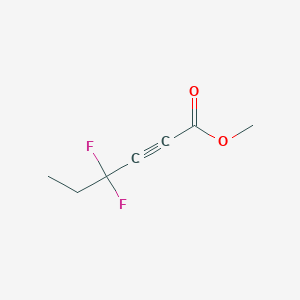

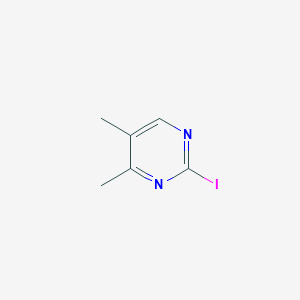
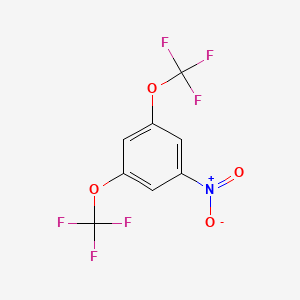
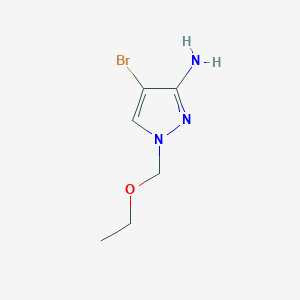
![cis-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13148688.png)
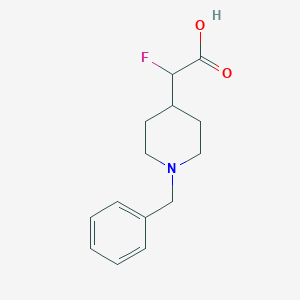
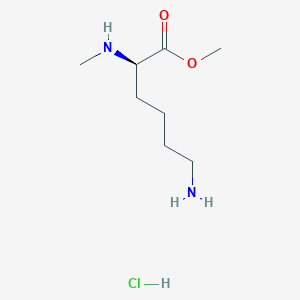

![4,5,6,7-Tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B13148703.png)
